molecular formula C22H24N6O B6052196 4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6052196
M. Wt: 388.5 g/mol
InChI Key: SZXLOWYARYSQBP-UHFFFAOYSA-N
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Description

“4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” is a complex organic compound that belongs to the class of bipyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyrrolidine, tetrahydroisoquinoline, and bipyrimidine derivatives. Common synthetic routes could involve:

    Step 1: Formation of the pyrrolidine derivative through a nucleophilic substitution reaction.

    Step 2: Coupling of the pyrrolidine derivative with tetrahydroisoquinoline under specific conditions such as the presence of a base and a solvent like dichloromethane.

    Step 3: Cyclization to form the bipyrimidine core, possibly using a cyclization agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production might involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine or tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions could target the bipyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4’-Bipyrimidine: Another bipyrimidine derivative with different substituents.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but varying side chains.

Uniqueness

The uniqueness of “4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” lies in its specific combination of functional groups and the potential for diverse biological activities.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15-18(13-23-21(24-15)27-9-4-5-10-27)19-12-20(29)26-22(25-19)28-11-8-16-6-2-3-7-17(16)14-28/h2-3,6-7,12-13H,4-5,8-11,14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXLOWYARYSQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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